molecular formula C11H7KO2 B8571457 Potassium naphthalate CAS No. 66072-08-0

Potassium naphthalate

Cat. No. B8571457
Key on ui cas rn: 66072-08-0
M. Wt: 210.27 g/mol
InChI Key: ZVUVJTQITHFYHV-UHFFFAOYSA-M
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Patent
US04851153

Procedure details

On the other hand, 38 g of stannous chloride, 26 g of lead acetate and 200 g of water were charged into a 500 ml beaker equipped with a stirrer and the metal salts were dissolved into the water with stirring. This aqueous solution of the metal salts was added to the aforesaid aqueous solution of potassium naphthenate and a double decomposition reaction was then carried out for 1 hour at 30° C. The reaction mixture was dehydrated, dried and then extracted with toluene. The residue was heated under a reduced pressure of 10 mm Hg to distill off the toluene whereby stannous and lead naphthenates were obtained which had a tin content of 13.2% by weight and a lead content of 9.2% by weight.
[Compound]
Name
stannous chloride
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Pb+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].[CH:10]1[CH:15]=[C:14]2[CH:16]=C[CH:18]=[C:19](C([O-])=O)[C:13]2=[CH:12][CH:11]=1.[K+]>O>[CH:11]1[CH:12]=[C:13]2[C:14]([CH:16]=[C:2]([C:1]([O-:4])=[O:3])[CH:18]=[CH:19]2)=[CH:15][CH:10]=1.[CH:11]1[CH:12]=[C:13]2[C:14]([CH:16]=[C:7]([C:6]([O-:9])=[O:8])[CH:18]=[CH:19]2)=[CH:15][CH:10]=1.[Pb+2:5] |f:0.1.2,3.4,6.7.8|

Inputs

Step One
Name
stannous chloride
Quantity
38 g
Type
reactant
Smiles
Name
Quantity
26 g
Type
reactant
Smiles
C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]
Name
Quantity
200 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
beaker equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
a double decomposition reaction
CUSTOM
Type
CUSTOM
Details
dried
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
TEMPERATURE
Type
TEMPERATURE
Details
The residue was heated under a reduced pressure of 10 mm Hg
DISTILLATION
Type
DISTILLATION
Details
to distill off the toluene whereby stannous

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Pb+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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